1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
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Overview
Description
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, also known as MPT, is a synthetic compound used in the synthesis of various organic compounds. It is a versatile and useful reagent, and has become increasingly important in the fields of chemistry, biology and pharmacology.
Scientific Research Applications
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, polymers, and other biopolymers. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of nanomaterials, such as carbon nanotubes and graphene.
Mechanism of Action
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride acts as an acid-base catalyst in the synthesis of various organic compounds. It is a versatile reagent, and can be used to catalyze a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be used to catalyze the formation of hydrogen bonds between molecules, allowing for the formation of more stable compounds.
Biochemical and Physiological Effects
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to have anticonvulsant and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a reagent has several advantages in laboratory experiments. It is a stable and inexpensive reagent, and can be used in a variety of reactions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use. It is not very soluble in water, and it is not very reactive at low temperatures.
Future Directions
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has potential applications in many areas of science. It could be used in the synthesis of new materials, such as nanomaterials and polymers, for use in drug delivery systems. Additionally, it could be used to synthesize new drugs and pharmaceuticals. Additionally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an inhibitor of acetylcholinesterase, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an anticonvulsant and analgesic.
Synthesis Methods
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is synthesized by the condensation of morpholine and ethyl pyrrolidin-3-amine in the presence of a base catalyst. The reaction is typically carried out in aqueous acetonitrile, with potassium carbonate as the base catalyst. The reaction is exothermic, and the resultant 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is purified by recrystallization from aqueous acetonitrile.
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride | |
CAS RN |
1337880-81-5 |
Source
|
Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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